1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine
Overview
Description
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine is a compound that features a trifluoromethyl group attached to a pyridazine ring, which is further connected to a piperidine ring.
Preparation Methods
The synthesis of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine typically involves multiple steps, starting with the preparation of the pyridazine ring followed by the introduction of the trifluoromethyl group and the piperidine ring. Common synthetic routes include:
Formation of the Pyridazine Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Trifluoromethyl Group: This step often involves the use of reagents such as trifluoromethylsilane or sodium trifluoroacetate.
Attachment of the Piperidine Ring: This is usually done through nucleophilic substitution reactions where the piperidine ring is introduced to the pyridazine core.
Industrial production methods may involve optimizing these steps to increase yield and reduce costs, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and specificity . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[6-(Trifluoromethyl)pyridazin-3-yl]piperidin-4-amine can be compared with other similar compounds, such as:
6-(Trifluoromethyl)pyridazin-3-amine: This compound lacks the piperidine ring, which may affect its binding properties and biological activity.
Pyridazinone Derivatives: These compounds have a similar pyridazine core but differ in their functional groups, leading to variations in their pharmacological profiles.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[6-(trifluoromethyl)pyridazin-3-yl]piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N4/c11-10(12,13)8-1-2-9(16-15-8)17-5-3-7(14)4-6-17/h1-2,7H,3-6,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYIFDGUCYITEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NN=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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